Product packaging for (-)-Etharvensin(Cat. No.:CAS No. 199326-63-1)

(-)-Etharvensin

Cat. No.: B1199952
CAS No.: 199326-63-1
M. Wt: 278.3 g/mol
InChI Key: RNRVLISJLZQERC-OLOXDWRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Etharvensin is a biologically active styryllactone, a class of compounds predominantly isolated from plants of the Goniothalamus genus (Annonaceae family) . This compound features a styryl group appended to a lactone core, a structural motif shared by several natural products known for their cytotoxic properties . The total synthesis of this compound has been achieved using methodologies such as Pd-catalyzed carbonylation, confirming its structure and enabling further study . Compounds within the styryllactone family, including this compound, have demonstrated significant in vitro anti-tumor activity against a range of human cancer cell lines, positioning them as valuable chemical tools for investigating novel oncology pathways . The primary research value of this compound lies in its potential to induce apoptosis (programmed cell death) in tumor cells, a mechanism shared by related styryllactones like goniothalamin, which are known to modulate proteins such as Bax/Bcl-2 and activate JNK and p38 signaling pathways . Researchers utilize this compound in pharmacological and chemical biology studies to explore its mechanism of action, structure-activity relationships, and potential as a lead compound for the development of new chemotherapeutic agents. This product is intended for research use only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18O5 B1199952 (-)-Etharvensin CAS No. 199326-63-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

199326-63-1

Molecular Formula

C15H18O5

Molecular Weight

278.3 g/mol

IUPAC Name

(2R,3R,3aS,7R,7aS)-7-ethoxy-3-hydroxy-2-phenyl-2,3,3a,6,7,7a-hexahydrofuro[3,2-b]pyran-5-one

InChI

InChI=1S/C15H18O5/c1-2-18-10-8-11(16)19-15-12(17)13(20-14(10)15)9-6-4-3-5-7-9/h3-7,10,12-15,17H,2,8H2,1H3/t10-,12-,13-,14+,15+/m1/s1

InChI Key

RNRVLISJLZQERC-OLOXDWRXSA-N

SMILES

CCOC1CC(=O)OC2C1OC(C2O)C3=CC=CC=C3

Isomeric SMILES

CCO[C@@H]1CC(=O)O[C@@H]2[C@H]1O[C@@H]([C@H]2O)C3=CC=CC=C3

Canonical SMILES

CCOC1CC(=O)OC2C1OC(C2O)C3=CC=CC=C3

Synonyms

etharvensin

Origin of Product

United States

Isolation and Elucidation of Etharvensin

Natural Occurrence and Isolation Procedures

The discovery of (-)-Etharvensin is a result of investigations into the chemical constituents of specific plant species known to produce bioactive compounds. acs.org

This compound has been identified as a natural constituent of Goniothalamus arvensis Scheff., a plant belonging to the Annonaceae family. acs.orgscispace.com The compound was specifically isolated from the stem bark of this plant. acs.orgscispace.comnih.gov The plant material for this discovery was collected from the National Park of Varirata in the Central Province of Papua, New Guinea. acs.org Goniothalamus species are a well-documented source of styryl-lactones. acs.org

The initial step in isolating this compound involved the processing of the collected plant material. The dried and powdered stem bark of G. arvensis (368 g) was subjected to maceration with methanol (MeOH) at room temperature. acs.org This process yields a crude methanol extract containing a mixture of the plant's chemical constituents.

Following the initial extraction, a liquid-liquid partitioning procedure was employed to separate compounds based on their polarity. acs.org

The crude methanol extract was first partitioned between hexane and aqueous methanol.

The resulting aqueous methanol fraction was then further fractionated between dichloromethane (CH2Cl2) and water.

This multi-step partitioning resulted in 7 g of a dichloromethane extract, which was enriched with compounds of intermediate polarity, including this compound. acs.org

The final purification of this compound from the dichloromethane extract was achieved through column chromatography. acs.org This technique separates individual compounds from a mixture based on their differential adsorption to a stationary phase.

For the isolation of this compound, the following chromatographic system was used:

Stationary Phase: Silica gel 60 H.

Mobile Phase: A gradient elution was performed using two solvent systems:

Hexane-Ethyl Acetate (EtOAc) in a 4:6 ratio.

Dichloromethane-Acetone (CH2Cl2-Me2CO) in a 9:1 ratio.

This chromatographic purification yielded 25 mg of pure this compound. acs.org

Structural Elucidation Methodologies

The precise molecular structure of the isolated compound was determined through a combination of advanced spectroscopic and spectrometric techniques.

A comprehensive analysis of spectroscopic data was essential to piece together the structure of this compound. acs.org

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EIMS) showed a molecular ion peak [M]+ at m/z 278. High-Resolution Mass Spectrometry (HREIMS) confirmed the molecular formula as C15H18O5. The fragmentation pattern in HREIMS also suggested the presence of an ethoxyl group, indicated by a fragment peak at m/z 232.0740, corresponding to the loss of an ethoxy radical ([M - 46]+). acs.org

Infrared (IR) Spectroscopy: The IR spectrum showed a characteristic absorption band at 3416 cm-¹, indicating the presence of a hydroxyl (-OH) group in the molecule. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HMQC) experiments were crucial for establishing the connectivity of atoms. acs.org

The ¹H and ¹³C NMR spectra indicated that the structure was closely related to goniotharvensin, another saturated pyrone previously isolated from the same plant. acs.org

The presence of an ethoxyl group was confirmed by ¹H NMR signals at δ 3.65 (quartet, 2H) and δ 1.22 (triplet, 3H), and ¹³C NMR signals at δ 60.28 (CH2) and 15.30 (CH3). acs.org

Analysis of 2D correlation spectra, including COSY and HMQC, established the 2-phenyl-tetrahydrofurano-5-pyrone skeleton. acs.org

The detailed NMR data for this compound are summarized in the table below. acs.org

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ, mult., J in Hz)
2170.81
329.812.70 (dd, 17.5, 4.5), 2.84 (dd, 17.5, 5.0)
475.314.38 (m)
578.914.02 (m)
682.205.12 (d, 4.0)
780.804.60 (d, 4.0)
1'137.91
2', 6'126.107.35 (m)
3', 5'128.817.35 (m)
4'128.517.35 (m)
8-CH260.283.65 (q, 7.0)
9-CH315.301.22 (t, 7.0)
5-OH3.50 (br s)

Data acquired in CDCl₃. Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz.

The "(-)" sign in the name this compound indicates that the compound is optically active and rotates plane-polarized light to the left (levorotatory). The determination of the absolute spatial arrangement of atoms, or absolute configuration, is a critical final step in characterizing a chiral molecule. wikipedia.org The absolute configuration of this compound was confirmed through its semisynthesis from (+)-altholactone, a compound with a known stereochemistry. acs.org This chemical correlation provides a definitive assignment of the stereocenters within the this compound molecule.

Stereochemical Relationship to Co-occurring Natural Products

The stereochemistry of a natural product is a critical determinant of its biological activity. In the case of this compound, its absolute configuration and its stereochemical relationship to other compounds isolated from the same source provide valuable insights into the biosynthetic pathways at play. The co-occurrence of structurally related natural products often suggests a common biosynthetic origin, and the stereochemical variations among them can illuminate the enzymatic processes that govern their formation.

Analysis of the extracts from which this compound was isolated revealed the presence of several other structurally related compounds. The stereochemical configurations of these co-occurring natural products were determined using a combination of spectroscopic techniques and chiroptical methods. A comparative analysis of the stereochemistry of this compound with these compounds has been a subject of scientific inquiry.

Synthetic and Semisynthetic Approaches to Etharvensin and Analogues

Semisynthesis Strategies from Precursors

Semisynthesis provides a route to complex natural products by modifying readily available natural precursors. For (-)-Etharvensin, a key precursor is (+)-Altholactone.

The semisynthesis of this compound (1) from the optically active α-pyrone (+)-Altholactone (2) has been reported as a direct, single-step, and efficient method. (+)-Altholactone serves as an excellent chiral starting material due to its inherent stereochemistry, which is largely retained during the transformation to this compound. acs.orgacs.orgacs.org This approach leverages the existing complex structure of a natural product to construct another, simplifying the synthetic pathway compared to total synthesis. acs.orgacs.org

The successful semisynthesis of this compound from (+)-Altholactone involves an alkoxylation of the unsaturated α-pyrone. acs.orgacs.org Specifically, the reaction proceeds via a Michael-type addition of ethanol (B145695) (EtOH) in a concentrated acid medium, such as sulfuric acid (H₂SO₄). acs.orgnih.gov This mechanism involves the nucleophilic attack of ethanol on the β-carbon of the α,β-unsaturated δ-lactone system of (+)-Altholactone. acs.orgnih.govyoutube.commasterorganicchemistry.comorganic-chemistry.orgwikipedia.org This conjugate addition is followed by protonation, leading to the formation of the 7-ethoxyfuranopyrone structure of this compound. acs.orgnih.govmasterorganicchemistry.com

An initial attempt involving epoxidation of the α,β-unsaturated δ-lactone of (+)-Altholactone with m-CPBA, followed by lithium aluminum hydride reduction and O-ethylation, was unsuccessful in yielding this compound. acs.org This highlights the specificity of the Michael-type addition pathway for this transformation.

The semisynthetic protocol for this compound from (+)-Altholactone is noted for its high yield and single-step nature, making it an efficient method for preparing this class of compounds. acs.orgacs.org The reaction is enantiospecific, meaning that the chirality of the starting material, (+)-Altholactone, is preserved and transferred to the product, this compound. nih.gov The relative stereochemistry of the four stereogenic centers in the tetrahydrofuran (B95107) ring of this compound, specifically trans (H-3/H-2), trans (H-3a/H-3), and cis (H-7a/H-3a), is similar to that of altholactone, whose configuration was established by X-ray crystallographic analysis. acs.org A trans relationship between H-7/H-7a is also established, consistent with a pseudo-chair α-pyrone conformation. acs.org

The efficiency and stereoselectivity data can be summarized as follows:

TransformationYieldStereoselectivityKey Mechanism
(+)-Altholactone to this compound (Ethoxylation)High YieldEnantiospecificMichael-type Addition

Total Synthesis Methodologies

Total synthesis approaches for this compound aim to construct the molecule from simpler, commercially available building blocks, often employing chiral pool strategies to establish the desired stereochemistry.

A stereoselective total synthesis of this compound, along with other bioactive styryllactones, has been achieved from a common intermediate derived from D-(-)-Tartaric Acid. researchgate.netacs.orgnih.govresearchgate.netacs.orgcolab.wsrsc.org D-(-)-Tartaric Acid is a C₂-symmetric molecule readily available in enantiomeric forms and serves as an excellent chiral building block due to its well-defined stereocenters and suitable functionality. researchgate.netuh.edunih.gov The synthesis relies on the utility of a "masked tetrol" intermediate, which contains an alkene tether and four contiguous hydroxyl groups with defined configurations. researchgate.netacs.orgnih.govresearchgate.netacs.orgiisc.ac.in This masked tetrol is prepared from the bis-dimethylamide of tartaric acid. researchgate.netacs.orgnih.govresearchgate.netacs.org

The pivotal reaction sequence in the total synthesis from D-(-)-Tartaric Acid involves several key steps:

Formation of γ-Phenyl-γ-hydroxy Butyramide (B146194): The synthetic sequence often commences with the addition of phenylmagnesium bromide to the bis-dimethylamide of tartaric acid, yielding γ-oxo butyramide. acs.orgacs.org

Stereoselective Reduction: The keto group in the γ-oxo butyramide is then subjected to a stereoselective reduction (e.g., with NaBH₄/CeCl₃), affording the corresponding alcohol (γ-phenyl-γ-hydroxy butyramide) with high diastereoselectivity. researchgate.netacs.orgnih.govacs.orgmolaid.com This step is crucial for establishing the correct stereochemistry.

Hydroxy-directed Lactonization: The masked tetrol intermediate, comprising an alkene tether and four contiguous hydroxy groups, undergoes a crucial hydroxy-directed lactonization via the oxidation of the alkene. researchgate.netacs.orgnih.govresearchgate.netacs.orgacs.org This reaction sequence is fundamental for constructing the lactone ring system characteristic of styryllactones. researchgate.netacs.orgnih.govresearchgate.netacs.org

Ring-Closing Metathesis (RCM): While not explicitly stated as a direct step for this compound in all tartaric acid routes, Ring-Closing Metathesis (RCM) is a powerful and frequently employed methodology in the total synthesis of complex cyclic systems, including lactones and other styryllactones. researchgate.netresearchgate.netmedwinpublishers.commdpi.comthieme-connect.de RCM can be used to form various ring sizes and is known for its functional group tolerance and ability to create carbon-carbon double bonds. medwinpublishers.comthieme-connect.de For instance, RCM has been utilized in the synthesis of other styryllactones and related compounds, often in conjunction with other stereoselective reactions. researchgate.netresearchgate.net

Further Elaboration: Following the formation of the core lactone structure, further elaboration steps are undertaken to complete the synthesis of this compound. researchgate.netacs.orgnih.govacs.org For example, (+)-Altholactone, which can be synthesized from the D-(-)-Tartaric Acid derived intermediate, can then be converted to this compound by ethoxylation in the presence of concentrated H₂SO₄, as described in the semisynthesis section. acs.orgiisc.ac.in

Table: Key Synthetic Steps and Outcomes in Total Synthesis

StepPrecursor / IntermediateKey Reaction TypeOutcome / Product
1. Formation of γ-Oxo ButyramideBis-dimethylamide of D-(-)-Tartaric AcidGrignard Addition (e.g., Phenylmagnesium Bromide)γ-Oxo Butyramide
2. Stereoselective Reductionγ-Oxo ButyramideReduction (e.g., NaBH₄/CeCl₃)γ-Phenyl-γ-hydroxy Butyramide (masked tetrol precursor) researchgate.netacs.orgnih.govacs.orgmolaid.com
3. Hydroxy-directed LactonizationMasked Tetrol (containing alkene tether and hydroxyls)Oxidation of AlkeneLactone ring system (e.g., leading to (+)-Altholactone) researchgate.netacs.orgnih.govresearchgate.netacs.orgacs.org
4. Final Elaboration (if via Altholactone)(+)-AltholactoneAlkoxylation (e.g., Michael-type addition of EtOH in concentrated H₂SO₄) acs.orgacs.orgacs.orgacs.orgThis compound

Divergent Synthesis Strategies for Structurally Related Styryl-Lactones

Divergent synthesis strategies have proven instrumental in accessing a range of structurally related styryl-lactones, including this compound and its analogues, from common chiral building blocks. These approaches are particularly valuable for exploring structure-activity relationships (SAR) within this compound class.

One prominent strategy involves the use of readily available chiral pool starting materials such as D-xylose and D-glucose. nih.govuni-freiburg.dethegoodscentscompany.com For instance, a divergent approach from D-xylose has enabled the synthesis of (+)-goniofufurone and 7-epi-(+)-goniofufurone, as well as the total synthesis of crassalactone C. nih.govthegoodscentscompany.com Similarly, D-glucose has served as a starting material for the divergent synthesis of cytotoxic styryl lactones related to goniobutenolides A and B, and crassalactone D. uni-freiburg.de A key step in the synthesis of goniobutenolides A and B from D-glucose is a one-pot sequence comprising a Z-selective Wittig olefination, lactonization, and β-elimination. uni-freiburg.de

Another significant divergent strategy utilizes D-(-)-tartaric acid as a common chiral precursor. nih.govnih.govnih.govnih.gov This approach has facilitated the stereoselective total synthesis of various bioactive styryl-lactones, including 7-epi-goniofufurone, goniofufurone, goniopypyrone, goniotriol, altholactone, and this compound. nih.govnih.govnih.govnih.gov The synthetic sequences are designed to be operationally simple, selective, and adaptable for generating diverse styryl-lactone scaffolds. nih.gov The masked tetrol intermediate, obtained from the bis-dimethylamide of tartaric acid through selective Grignard additions and stereoselective reduction, is a crucial intermediate in this divergent pathway. nih.govnih.gov

Preparation of Chemical Derivatives and Analogues

The preparation of chemical derivatives and analogues of this compound and related styryl-lactones is a crucial aspect of medicinal chemistry, aimed at optimizing their properties and exploring new biological activities.

Functional group modification is a common strategy to alter the physicochemical and biological properties of natural products. For this compound, specific modifications have been reported. For instance, 3-acetyletharvensin (1a) was prepared by treating this compound (1) with acetic anhydride (B1165640) (Ac2O) and pyridine (B92270). chem960.com Additionally, the C(3)-(S)- and (R)-MTPA esters of this compound were synthesized by reacting this compound with (R)-MTPA-Cl or (S)-MTPA-Cl, respectively, in the presence of pyridine and 4-(dimethylamino)pyridine. chem960.com

More broadly, for styryl-lactones, various functional group modifications have been explored to enhance their biological activity. These include:

Hydroxyl Group Manipulation: Changes such as inverting the configuration of a hydroxyl-bearing carbon (e.g., C6 from R to S), protecting a hydroxyl group (e.g., at C5), or its elimination have been shown to influence cytotoxic activity in some styryl-lactones. chem960.com

Styryl Moiety Alterations: The modification of the phenyl functional group to an allyl group has been investigated to analyze its effects on cytotoxicity. chem960.com

Introduction of Diverse Substituents: The incorporation of halogen, azido, or benzoyloxy groups at specific positions, such as the C-7 position in goniofufurone mimics, has been explored to study their impact on antiproliferative activity. nih.govnih.govbidd.group

These strategies provide a framework for systematic modification to fine-tune the properties of this compound and its analogues.

The design and synthesis of conformationally restricted analogues are important for understanding the pharmacophore of a compound and improving its binding affinity and selectivity. For styryl-lactones, this approach has been applied to structurally related compounds like goniofufurone.

Conformationally restricted analogues of (+)-goniofufurone and 7-epi-(+)-goniofufurone have been synthesized starting from D-glucose. ctdbase.org These analogues incorporate rigidifying elements such as embedded O-isopropylidene, O-methylidene, or cyclic carbonate functions. ctdbase.org The introduction of these groups limits the conformational flexibility of the molecule, which can lead to more defined interactions with biological targets. ctdbase.org Studies on these constrained mimics, including those with halogen, azido, or benzoyloxy groups at the C-7 position, have been conducted to investigate their antiproliferative activity and establish structure-activity relationships. nih.govnih.govbidd.groupctdbase.org While specific conformationally restricted analogues of this compound were not directly detailed in the search results, the strategies employed for other styryl-lactones provide a clear precedent for such an approach.

Bioconjugation and prodrug design are advanced strategies aimed at optimizing the delivery, targeting, and pharmacokinetic profiles of therapeutic agents. Prodrugs are inactive derivatives of active drug molecules that undergo in vivo transformation to release the parent drug. nih.gov The rationale behind prodrug design often includes improving solubility, enhancing absorption, decreasing presystemic metabolism, improving pharmacokinetic profiles, and reducing toxicity. nih.govchemspider.comnih.gov

For styryl-lactones like this compound, which may possess specific pharmacokinetic or pharmaceutical limitations, prodrug design could be a valuable strategy. Considerations for prodrug design could involve:

Improving Solubility and Absorption: If this compound exhibits poor aqueous solubility or oral bioavailability, chemical modifications to introduce more hydrophilic promoieties that are cleaved in vivo could enhance its absorption and distribution. chemspider.comnih.gov

Targeted Delivery: Bioconjugation, particularly with carriers like antibodies, can be employed for targeted drug delivery. chemspider.com For example, antibody-drug conjugates (ADCs) are designed to selectively deliver anticancer drugs to tumor cells, minimizing systemic toxicity. chemspider.com Given the reported cytotoxic properties of styryl-lactones against cancer cells, this approach could be highly relevant for this compound if it were developed as a therapeutic agent. tjnpr.orgepa.gov

Reducing Toxicity: By masking active functional groups or directing the drug to specific sites, prodrugs can potentially reduce off-target effects and systemic toxicity. chemspider.comnih.gov

While specific examples of bioconjugated or prodrug forms of this compound were not found, the general principles of prodrug design and bioconjugation are broadly applicable to natural products with therapeutic potential, offering avenues to overcome challenges in drug development.

Analytical Methodologies for Comprehensive Study of Etharvensin

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for isolating (-)-Etharvensin from complex natural extracts or synthetic reaction mixtures and for verifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique employed for the separation, purification, and quantitative analysis of this compound. chemfaces.comchem960.comacs.org For the purification of styryllactones, including this compound, semi-preparative HPLC is frequently utilized. chem960.com Reversed-phase C18 HPLC columns are generally preferred for the separation of related compounds due to their effectiveness. acs.org

While specific quantitative analytical conditions for this compound itself are not extensively detailed in general literature, similar styryllactones have been purified using a Phenomenex Luna C18 column with a mobile phase gradient of water, methanol, and trifluoroacetic acid (e.g., starting at 50:50:0.1 and transitioning to 40:60:0.1 over 50 minutes at a flow rate of 4 mL/min). chem960.com This indicates the general approach for quantitative analysis, where parameters such as column type, mobile phase composition, flow rate, and detection wavelength (often UV-Vis, as styryllactones possess chromophores) would be optimized to achieve baseline separation and reliable quantification.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a valuable tool for the analysis of volatile or derivatizable compounds. nih.govthegoodscentscompany.com Although direct detailed applications of GC for this compound or its volatile derivatives are not specifically highlighted in the literature, GC-MS is broadly used for identifying various components within plant extracts, including those from Goniothalamus species. nih.govthegoodscentscompany.comresearchgate.net Should this compound or its specific degradation products be amenable to volatilization, or if suitable volatile derivatives can be formed (e.g., silylation of hydroxyl groups), GC would be applicable for purity assessment and analysis of such forms.

As this compound is a chiral compound, its enantiomeric purity is a critical parameter. Chiral chromatography, particularly chiral HPLC, is the method of choice for this purpose. This technique employs stationary phases that can differentiate between enantiomers, allowing for their separation and quantification. For instance, chiral HPLC has been successfully used to establish the absolute configuration of other chiral natural products, such as (-)-synadenol, by comparison with known standards. The stereoselective total synthesis of this compound from chiral precursors like D-(-)-tartaric acid or (+)-altholactone further underscores the importance of confirming its specific enantiomeric form and purity using chiral chromatographic methods.

Advanced Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques provide definitive information regarding the molecular structure, connectivity, and conformation of this compound.

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the exact molecular formula of this compound. This technique provides highly accurate mass measurements, allowing for the precise determination of elemental composition. For this compound, HRMS confirms its molecular formula as C15H18O5, with an exact mass of 278.11542367 g/mol . plantaedb.com This level of precision is crucial for distinguishing between compounds with very similar nominal masses but different elemental compositions.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed elucidation of the chemical structure and conformation of organic molecules like this compound. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed.

1H NMR Spectroscopy : Provides information about the number, chemical environment, and connectivity of hydrogen atoms within the molecule. The chemical shifts, multiplicities, and coupling constants derived from the 1H NMR spectrum are critical for identifying different proton types (e.g., aromatic, olefinic, aliphatic, hydroxyl) and their spatial relationships. nih.gov

13C NMR Spectroscopy : Offers insights into the carbon skeleton of the molecule, revealing the number of unique carbon atoms and their hybridization states. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often used in conjunction with 13C NMR to determine the multiplicity of carbon signals (e.g., CH3, CH2, CH, quaternary carbons). nih.gov

2D NMR Spectroscopy : A suite of 2D NMR experiments provides crucial connectivity information:

1H-1H COSY (Correlation Spectroscopy) : Reveals correlations between directly coupled protons, establishing proton spin systems. chemfaces.comnih.gov

HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with the carbons to which they are directly attached (one-bond correlations). chemfaces.comchem960.com

HMBC (Heteronuclear Multiple Bond Correlation) : Detects correlations between protons and carbons separated by two or three bonds, providing long-range connectivity information essential for piecing together the molecular framework. chemfaces.comchem960.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information about spatial proximity between protons, regardless of whether they are directly bonded, which is vital for determining the relative stereochemistry and conformation of the molecule.

The comprehensive analysis of these NMR data allows for the unambiguous assignment of each atom in the this compound structure, confirming its furanopyrone skeleton and its specific stereochemical features.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Confirmation

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique extensively employed for the determination of the absolute configuration of chiral molecules. nih.gova2bchem.comknime.com The fundamental principle of CD relies on the differential absorption of left and right circularly polarized light by a chiral sample. nih.gova2bchem.com Only molecules possessing chirality exhibit a CD signal, and importantly, enantiomers (mirror-image isomers) produce CD spectra of equal magnitude but opposite sign. a2bchem.com

The application of CD spectroscopy for absolute configuration determination typically involves recording the experimental CD spectrum of the compound in solution. nih.gov This spectrum, which plots differential absorption (or ellipticity) against wavelength, provides a unique chiroptical fingerprint. The observed CD spectrum is then compared with reference CD spectra of structurally analogous compounds with known absolute configurations, or, increasingly, with computationally predicted CD spectra. nih.gova2bchem.comknime.com Computational methods, such as Density Functional Theory (DFT), allow for the theoretical calculation of CD spectra for different stereoisomers, enabling a direct comparison with experimental data to assign the absolute configuration without the need for crystallization. a2bchem.comknime.com While this compound's stereoselective total synthesis implies its absolute configuration is established, specific experimental CD data for its absolute configuration determination were not found in the reviewed literature. However, given its chiral nature, CD spectroscopy would be an indispensable tool for confirming the absolute configuration of synthetically derived or isolated this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a widely used analytical technique for identifying the functional groups present within a molecule. The technique operates on the principle that molecular bonds vibrate (stretch, bend, and twist) at characteristic frequencies. When infrared radiation matches these vibrational frequencies, energy is absorbed, leading to a unique absorption spectrum. This spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹), provides a "fingerprint" of the molecule.

For a styryllactone like this compound, specific functional groups are expected to exhibit characteristic absorption bands in its IR spectrum. The lactone ring contains a carbonyl (C=O) group, which typically shows a strong absorption band in the 1700-1800 cm⁻¹ region. The presence of hydroxyl (O-H) groups, if any, would be indicated by a broad absorption band around 3200-3550 cm⁻¹. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear in the 2850-3000 cm⁻¹ range. C-O stretching vibrations, characteristic of ethers or alcohols within the lactone ring structure, typically appear in the 1000-1250 cm⁻¹ region. Analysis of these characteristic absorption bands allows for the identification and confirmation of the various functional groups comprising the this compound structure. While the general application of spectroscopic methods for its identification has been noted, specific IR spectral data for this compound were not detailed in the available search results.

Table 1: Characteristic IR Absorption Bands for Common Functional Groups Relevant to Styryllactones

Functional GroupType of VibrationWavenumber Range (cm⁻¹)Intensity
C=O (Lactone)Stretching1700-1800Strong
O-H (Alcohol)Stretching3200-3550Strong, broad
C-H (Aromatic)Stretching>3000Medium
C-H (Aliphatic)Stretching2850-3000Medium-Strong
C-OStretching1000-1250Strong

Spectrophotometric Techniques for Quantitative Determination

Spectrophotometric techniques, particularly UV-Visible (UV-Vis) spectroscopy, are widely utilized for the quantitative determination of chemical compounds due to their simplicity, cost-effectiveness, and reliability. The fundamental principle underpinning quantitative spectrophotometry is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the sample.

For the quantitative determination of this compound, a spectrophotometric method would typically involve preparing a series of standard solutions of known concentrations. The absorbance of these solutions would then be measured at the compound's maximum absorption wavelength (λmax), which is the wavelength at which the compound absorbs light most strongly. A calibration curve is then constructed by plotting absorbance values against their corresponding concentrations. This linear relationship allows for the determination of the concentration of an unknown sample of this compound by measuring its absorbance and interpolating the value from the calibration curve. UV-Vis spectrophotometry is particularly suitable for compounds that possess chromophores, such as the conjugated systems often found in styryllactones, which absorb light in the UV or visible regions of the electromagnetic spectrum. This technique can be applied for various purposes, including assessing the purity of a sample, determining its concentration in formulations, and monitoring its stability over time. While the general utility of spectrophotometric methods for quantitative analysis is well-established, specific UV-Vis absorption data or validated quantitative methods for this compound were not found in the reviewed literature.

Table 2: General Parameters for Spectrophotometric Quantitative Determination

ParameterDescriptionTypical Application for Quantitative Analysis
λmax Wavelength of maximum absorbanceSelected for highest sensitivity and specificity.
Absorbance (A) Amount of light absorbed by the sampleDirectly proportional to concentration (Beer-Lambert Law).
Concentration (c) Amount of analyte in solutionDetermined from absorbance using a calibration curve.
Path Length (b) Distance light travels through the sampleTypically 1 cm in standard cuvettes.
Molar Absorptivity (ε) Compound-specific constantRepresents how strongly a substance absorbs light at a given wavelength.
Calibration Curve Plot of absorbance vs. concentrationUsed to determine unknown concentrations; linearity is crucial.

Future Research Trajectories and Academic Perspectives

Development of Novel, Efficient, and Sustainable Synthetic Routes

Despite existing semisynthetic and total synthetic routes, continuous efforts are needed to develop novel, more efficient, and environmentally sustainable synthetic pathways for (-)-Etharvensin. Current semisynthesis from (+)-altholactone is described as efficient researchgate.netacs.orgacs.org, but further innovations could focus on reducing reaction steps, minimizing waste, and improving atom economy. Research could explore alternative starting materials, catalytic methods (e.g., organocatalysis, photocatalysis), and continuous flow chemistry approaches to enhance scalability and reduce the environmental footprint of its production. Investigating enzymatic synthesis or engineered microbial pathways for precursor production could also offer greener alternatives, aligning with principles of sustainable chemistry.

In-depth Elucidation of Molecular Mechanisms of Action at the Subcellular Level

While predicted targets for this compound include Cathepsin D, Cyclooxygenase-1, and Nuclear factor NF-kappa-B p105 subunit plantaedb.com, a comprehensive understanding of its molecular mechanism of action at the subcellular level remains a critical area for future research. This involves identifying the precise binding sites on its molecular targets, characterizing the downstream signaling cascades it modulates, and investigating its effects on specific cellular organelles. Advanced techniques such as high-resolution cryo-electron microscopy (cryo-EM) or X-ray crystallography could be employed to visualize drug-target interactions. Proteomics, phosphoproteomics, and metabolomics studies could provide a systems-level view of cellular perturbations induced by this compound, revealing both direct and indirect effects on cellular processes.

Biosynthetic Pathway Elucidation and Enzyme Characterization

Given that this compound is a natural product isolated from Goniothalamus arvensis researchgate.netacs.orgacs.org, a significant research trajectory involves the complete elucidation of its biosynthetic pathway. This would entail identifying all precursor molecules, the specific enzymes catalyzing each transformation step, and the genes encoding these enzymes. Techniques such as isotope labeling, gene knockout/knockdown experiments in the plant, and in vitro enzymatic assays would be crucial. Characterizing the enzymes involved, particularly their substrate specificities and catalytic mechanisms, could open avenues for synthetic biology and metabolic engineering. This knowledge could enable the heterologous production of this compound in more amenable hosts or facilitate the biosynthesis of novel analogs with improved properties.

Advanced Structure-Based Drug Design and Medicinal Chemistry Optimization

With the predicted molecular targets identified plantaedb.com and its structural characteristics known acs.orgplantaedb.com, future research can leverage advanced structure-based drug design (SBDD) principles to optimize this compound. This includes conducting detailed structure-activity relationship (SAR) studies by synthesizing a library of analogs with systematic modifications. Computational approaches such as molecular docking, molecular dynamics simulations, and quantum mechanics/molecular mechanics (QM/MM) calculations can guide the design of derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. Medicinal chemistry efforts would focus on improving its drug-like properties, such as solubility, stability, and bioavailability, while minimizing potential off-target effects.

Exploration of this compound in Neglected or Emerging Disease Models

While this compound belongs to a class of compounds with known cytotoxic and antitumor properties acs.org, its specific therapeutic utility remains underexplored. Future research should investigate its potential in neglected tropical diseases (NTDs) or emerging infectious diseases where current treatments are insufficient. This could involve in vitro and in vivo screening against a broad spectrum of pathogens (e.g., parasites, viruses, drug-resistant bacteria) or disease models that represent unmet medical needs. Repurposing or discovering novel applications for natural products like this compound in these areas could provide cost-effective and accessible treatment options.

Green Chemistry Approaches in the Synthesis and Derivatization of this compound

Integrating green chemistry principles into the synthesis and derivatization of this compound is a vital future direction. This involves designing synthetic routes that minimize the generation of hazardous substances and waste, utilize renewable feedstocks, and employ safer solvents or solvent-free conditions. Exploring atom-economical reactions, such as multicomponent reactions or click chemistry, for derivatization can reduce material consumption. The use of heterogeneous catalysts or biocatalysts can improve reaction efficiency and selectivity while facilitating product separation. Adopting a life cycle assessment approach for the entire synthetic process will ensure a holistic evaluation of its environmental impact.

Integrated Omics Approaches to Study Cellular Responses to this compound

To gain a holistic understanding of how biological systems respond to this compound, future research should employ integrated omics approaches. This involves combining genomics, transcriptomics, proteomics, and metabolomics data to map the complex network perturbations induced by the compound. For instance, transcriptomics can reveal changes in gene expression, proteomics can identify altered protein levels and post-translational modifications, and metabolomics can highlight shifts in cellular metabolic pathways. Integrating these datasets through systems biology approaches can uncover novel biomarkers, identify resistance mechanisms, and provide a comprehensive picture of this compound's impact on cellular physiology, guiding its therapeutic development.

Q & A

Q. How can researchers ensure reproducibility when reporting synthetic procedures for this compound?

  • Methodological Answer: Adhere to FAIR data principles: provide detailed experimental protocols (e.g., via Supplementary Information), including exact reagent grades, equipment models, and raw spectral data. Use digital lab notebooks with timestamped entries for transparency .

Q. What steps mitigate bias in interpreting this compound’s pharmacological data?

  • Methodological Answer: Implement blinded analysis during data collection and processing. Pre-register hypotheses and analysis plans in public repositories (e.g., OSF). Use independent replication cohorts to confirm findings .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(-)-Etharvensin
Reactant of Route 2
Reactant of Route 2
(-)-Etharvensin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.